N-[2-(6-{[(4-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide
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Overview
Description
“N-(2-{6-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide” is a chemical compound that is part of the triazole class . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives, including the compound , involves various synthetic approaches . These compounds are synthesized based on their ability to manifest substituents around a core scaffold in defined three-dimensional representations . The fused-triazole backbone with two C-amino groups as substituents is shown to be a promising building block for the construction of very thermally stable energetic materials .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring fused with a thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications
Anti-HIV and Anticancer Activity
Compounds similar to the specified chemical have been synthesized and evaluated for their biological activities, including anti-HIV and anticancer effects. A study by Brzozowski (1998) on a series of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides, obtained through specific chemical reactions, exhibited moderate to fairly high anti-HIV activity and moderate anticancer activity (Brzozowski, 1998).
Antibacterial and Antifungal Activity
Research into derivatives of this compound has demonstrated significant antibacterial and antifungal activities. Hassan et al. (2013) synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which showed promising antimicrobial activity against various bacterial strains and fungi (Hassan, 2013).
Inhibition of Carbonic Anhydrases
Alafeefy et al. (2015) focused on a series of benzenesulfonamides incorporating various moieties as inhibitors for several human carbonic anhydrase isoforms, showing low nanomolar activity against specific isoforms. This suggests potential therapeutic applications in managing conditions associated with these enzymes (Alafeefy et al., 2015).
Antiproliferative Activity
Ilić et al. (2011) explored the synthesis of triazolo[4,3-b]pyridazin-6-yloxy derivatives as potential antiproliferative agents. These compounds, through modifications of their molecular structure, showed the ability to inhibit the proliferation of endothelial and tumor cells, indicating their usefulness in cancer therapy research (Ilić et al., 2011).
Anti-Asthmatic Activities
Kuwahara et al. (1997) synthesized novel triazolo[1,5-b]pyridazin-6-yl oxyalkylsulfonamides evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some derivatives demonstrated potent anti-asthmatic activity, suggesting potential therapeutic benefits in respiratory diseases (Kuwahara et al., 1997).
Future Directions
Triazole compounds, including the one , have profound importance in drug design, discovery, and development . They are considered promising building blocks for the construction of very thermally stable energetic materials . Therefore, future research could focus on exploring the potential applications of these compounds in various fields, including medicine and energy.
Properties
IUPAC Name |
N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S2/c1-16-7-9-17(10-8-16)15-29-21-12-11-19-23-24-20(26(19)25-21)13-14-22-30(27,28)18-5-3-2-4-6-18/h2-12,22H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJUVWXBNBQFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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